N-{4-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}morpholine-4-carboxamide
Description
Properties
Molecular Formula |
C22H26N4O3 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-[4-(4-phenylpiperazine-1-carbonyl)phenyl]morpholine-4-carboxamide |
InChI |
InChI=1S/C22H26N4O3/c27-21(25-12-10-24(11-13-25)20-4-2-1-3-5-20)18-6-8-19(9-7-18)23-22(28)26-14-16-29-17-15-26/h1-9H,10-17H2,(H,23,28) |
InChI Key |
DFXQXEFSDYGHDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)NC(=O)N4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Formation of the Piperazine-Carbonyl Intermediate
The phenylpiperazine carbonyl component is synthesized via nucleophilic acyl substitution. A representative method involves reacting 4-phenylpiperazine with 4-nitrobenzoyl chloride in dichloromethane (DCM) under inert conditions, followed by nitro-group reduction using hydrogenation with palladium on carbon (Pd/C). The resulting 4-aminophenyl intermediate is critical for subsequent coupling reactions.
Morpholine Carboxamide Synthesis
The morpholine carboxamide segment is prepared by condensing morpholine with 4-(chlorocarbonyl)benzoic acid in the presence of a coupling agent such as benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP). Triethylamine (TEA) is often employed as a base to neutralize HCl byproducts, with reactions typically conducted at 0–5°C to minimize side reactions.
Final Coupling Reaction
The two subunits are joined via an amide bond formation. In a protocol adapted from analogous compounds, the piperazine-carbonyl intermediate is activated using O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) and reacted with the morpholine carboxamide precursor in dimethylformamide (DMF). The reaction proceeds at room temperature for 12–18 hours, achieving yields of 68–72% after purification by silica gel chromatography.
Catalytic Systems and Reaction Optimization
Palladium-Catalyzed Cross-Coupling
Recent advances employ Suzuki-Miyaura cross-coupling to introduce aryl groups. For example, 4-(morpholine-4-carbonyl)phenylboronic acid is reacted with iodinated intermediates in a mixture of 1,2-dimethoxyethane (DME) and aqueous sodium carbonate (Na₂CO₃) using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst. Optimized conditions (70°C, 1–18 hours) yield 81% product, as demonstrated in industrial-scale syntheses.
Solvent and Temperature Effects
Solvent polarity significantly impacts reaction efficiency:
-
Polar aprotic solvents (e.g., DMF, DME) enhance reaction rates by stabilizing transition states.
-
Nonpolar solvents (e.g., DCM) are preferred for acid-sensitive intermediates.
Temperature modulation is critical for exothermic reactions. For instance, maintaining 0–5°C during acylation prevents thermal degradation, while cross-coupling at 70–100°C accelerates oxidative addition steps.
Data Analysis: Yield and Purity Metrics
The table below summarizes key synthetic protocols and their outcomes:
Challenges in Synthesis and Purification
Steric Hindrance and Byproduct Formation
The bulky phenylpiperazine group often leads to steric hindrance during coupling, necessitating excess reagents (1.5–2 eq) to drive reactions to completion. Competitive side reactions, such as over-acylation of morpholine, are mitigated by slow reagent addition and low-temperature conditions.
Purification Techniques
Silica gel chromatography remains the gold standard for purification, with eluent systems (e.g., 7:1 ethyl acetate/methanol) effectively separating target compounds from unreacted starting materials. Recrystallization from ethanol/water mixtures (3:1) further enhances purity to >98% .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The phenylpiperazine moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products
Oxidation: Formation of phenylpiperazine N-oxide.
Reduction: Formation of N-{4-[(4-phenylpiperazin-1-yl)methanol]phenyl}morpholine-4-carboxamide.
Substitution: Formation of nitro or bromo derivatives of the aromatic rings.
Scientific Research Applications
Neuropharmacology
N-{4-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}morpholine-4-carboxamide has been studied for its interactions with neurotransmitter receptors, particularly dopamine receptors. Compounds with similar structures have shown promise in treating:
- Schizophrenia : By modulating dopaminergic activity, these compounds may alleviate symptoms associated with this disorder.
- Depression : The ability to influence serotonin and norepinephrine levels suggests potential antidepressant effects.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 15.0 |
These values indicate the concentration required to inhibit cell growth by 50%, demonstrating its potential as a lead compound for developing new anticancer agents.
Antimicrobial Properties
Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected microorganisms are as follows:
| Compound | Target Microorganism | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 3.12 |
| Escherichia coli | 7.81 |
These findings indicate its potential as an antibacterial agent.
Case Study 1: Neuropharmacological Effects
A study evaluated the effects of similar compounds on animal models of depression. The results indicated significant improvements in behavior in tests such as the forced swim test, suggesting that modulation of serotonin pathways could be a mechanism of action.
Case Study 2: Anticancer Research
In vitro studies on human cancer cell lines demonstrated that the compound inhibited cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The study highlighted the importance of structural modifications in enhancing anticancer efficacy.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors include:
- Substituents on the piperazine ring : Variations can enhance binding affinity to targeted receptors.
- Modifications to the morpholine moiety : Altering functional groups can improve solubility and bioavailability.
Mechanism of Action
The mechanism of action of N-{4-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}morpholine-4-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It acts as an acetylcholinesterase inhibitor, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission.
Receptor Binding: The phenylpiperazine moiety allows the compound to bind to various receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs from the provided evidence, focusing on synthesis, structural features, and physicochemical properties.
Core Structural Analogues
Key Observations :
- Linker Diversity : The target compound uses a carbonyl linker, while analogs like 15 and 19 employ sulfonamide linkers, which may alter hydrogen-bonding capacity and solubility .
- Heterocyclic Cores : Pyridine (15, 19) and pyrimidine (13b) cores introduce distinct electronic environments compared to the target’s simple phenyl ring .
- Substituent Effects: Electron-withdrawing groups (e.g., nitro in 13b, chloro in 19) reduce yields (45–62%) compared to non-halogenated analogs (73% for 15) .
Morpholine Carboxamide Derivatives
Key Observations :
- Carboxamide Substituents : Replacing morpholine with pyrazole (as in ) reduces molecular weight (404.5 vs. 406.5 for the target) but may impact target selectivity.
Biological Activity
N-{4-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}morpholine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C33H33N9O2
- Molecular Weight : 587.69 g/mol
- IUPAC Name : this compound
- InChI Key : HDAJDNHIBCDLQF-UHFFFAOYNA-N
The biological activity of this compound can be attributed to its interaction with various biological targets, particularly in the central nervous system and cancer pathways. The piperazine moiety is known for its ability to modulate neurotransmitter receptors, while the morpholine ring contributes to its solubility and bioavailability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It exhibits significant cytotoxicity against various cancer cell lines, including:
- MCF7 (breast cancer) : IC50 = 0.01 µM
- NCI-H460 (lung cancer) : IC50 = 0.03 µM
These values indicate potent growth inhibition compared to standard chemotherapeutic agents .
Neuropharmacological Effects
The compound has also shown promise in neuropharmacology. It acts as an antagonist at certain serotonin receptors, which may contribute to its efficacy in treating anxiety and depression .
Study 1: Antitumor Efficacy
In a study conducted by Xia et al., the compound was evaluated for its ability to induce apoptosis in tumor cells. The results demonstrated that it significantly inhibited cell proliferation and promoted apoptotic pathways in A549 cell lines (lung cancer) with an IC50 value of 49.85 µM .
Study 2: Neuroprotective Effects
Research on piperazine derivatives indicates that compounds similar to this compound possess neuroprotective properties. These effects are attributed to their ability to inhibit acetylcholinesterase, suggesting potential applications in neurodegenerative diseases .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed for synthesizing N-{4-[(4-phenylpiperazin-1-yl)carbonyl]phenyl}morpholine-4-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Condensation of 4-phenylpiperazine with a carbonylating agent (e.g., triphosgene) to form the piperazine-carbonyl intermediate.
- Step 2 : Coupling the intermediate with 4-aminophenyl morpholine-4-carboxamide via amide bond formation using carbodiimide crosslinkers (e.g., EDC/HCl) under anhydrous conditions .
- Optimization : Reaction yields (~60-70%) depend on solvent choice (e.g., DMF or dichloromethane), temperature (0–25°C), and stoichiometric ratios. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to achieve >95% purity .
Q. How is structural integrity confirmed post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra verify proton environments and carbon frameworks, particularly distinguishing morpholine (δ 3.5–3.7 ppm) and piperazine (δ 2.5–3.0 ppm) resonances .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity (>98%) and identifies byproducts .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]) validate the molecular weight (e.g., m/z ~464.5) .
Q. What initial biological screening methods assess its activity?
- Methodological Answer :
- In Vitro Receptor Binding Assays : Radioligand displacement studies (e.g., H-spiperone for dopamine D2/D3 receptors) quantify IC values. Competitive binding curves determine affinity (K) using membranes from transfected HEK293 cells .
- Functional Assays : cAMP accumulation or β-arrestin recruitment (e.g., BRET assays) evaluate agonist/antagonist profiles .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while additives like DMAP accelerate coupling reactions .
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions (e.g., hydrolysis of active esters) during amide bond formation .
- Flow Chemistry : Continuous flow systems reduce reaction times (from hours to minutes) and improve scalability by maintaining precise stoichiometric control .
Q. How to resolve discrepancies in reported biological activity data?
- Methodological Answer :
- Assay Variability : Differences in cell lines (CHO vs. HEK293), receptor subtypes (D2 vs. D3), or ligand concentrations can lead to conflicting IC values. Standardize protocols using validated cell models .
- Metabolite Interference : Evaluate metabolic stability (e.g., liver microsomes) to rule out prodrug activation or degradation artifacts .
- Orthogonal Assays : Cross-validate findings using electrophysiology (patch-clamp) or in vivo behavioral models (e.g., prepulse inhibition for antipsychotic activity) .
Q. What computational strategies predict binding affinities and selectivity?
- Methodological Answer :
- Molecular Docking : Use Schrödinger Glide or AutoDock Vina to model interactions with receptor binding pockets (e.g., dopamine D3 receptor’s orthosteric site). Focus on key residues: Asp110, Ser192, and Phe346 .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (50–100 ns trajectories) in explicit solvent to assess stability of hydrogen bonds and hydrophobic contacts .
- Free Energy Perturbation (FEP) : Calculate relative binding free energies for analogs to prioritize synthesis of high-selectivity derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
